molecular formula C12H18ClNO2 B1389750 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride CAS No. 199586-71-5

7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride

Cat. No.: B1389750
CAS No.: 199586-71-5
M. Wt: 243.73 g/mol
InChI Key: NAQGSDMBFOAUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Additionally, this compound can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity . This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . Furthermore, this compound can induce changes in gene expression, leading to alterations in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and impaired metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substances . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of this compound can influence its efficacy and activity, as well as its potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . The subcellular localization of this compound is crucial for its role in biochemical reactions and its overall impact on cellular function .

Preparation Methods

The synthesis of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride involves several steps. The synthetic route typically starts with the formation of the chroman ring, followed by the introduction of the methoxy group and the amine functionality. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Chemical Reactions Analysis

7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, this compound is used in medicinal chemistry research to explore its potential therapeutic effects and mechanisms of action .

Comparison with Similar Compounds

7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride can be compared with other similar compounds, such as:

  • 7-Methoxy-2,2-dimethyl-chroman-4-ylamine
  • 2,2-Dimethyl-chroman-4-ylamine hydrochloride
  • 7-Methoxy-chroman-4-ylamine hydrochloride

These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities .

Properties

IUPAC Name

7-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12;/h4-6,10H,7,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQGSDMBFOAUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=C(C=C2)OC)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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